ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced through a nucleophilic substitution reaction using piperidine and a sulfonyl chloride derivative.
Coupling with Benzoyl Group: The benzoyl group can be coupled to the thiophene ring through an amide bond formation using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient and cost-effective methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Piperidine, sulfonyl chloride derivatives
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various piperidinylsulfonyl derivatives
Scientific Research Applications
Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used in the study of molecular interactions and pathways due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit specific kinases or interact with DNA, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Other thiophene derivatives such as suprofen and articaine share similar structural features and biological activities.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a thiophene ring, piperidinylsulfonyl group, and benzoyl moiety. This unique structure imparts specific biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C22H26N2O5S2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
ethyl 2-[(3-piperidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N2O5S2/c1-2-29-22(26)19-17-10-7-11-18(17)30-21(19)23-20(25)15-8-6-9-16(14-15)31(27,28)24-12-4-3-5-13-24/h6,8-9,14H,2-5,7,10-13H2,1H3,(H,23,25) |
InChI Key |
IFPKVKLRSVYCDZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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